Adenine sulfate

Catalog No.
S661099
CAS No.
321-30-2
M.F
C10H12N10O4S
M. Wt
368.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenine sulfate

CAS Number

321-30-2

Product Name

Adenine sulfate

IUPAC Name

7H-purin-6-amine;sulfuric acid

Molecular Formula

C10H12N10O4S

Molecular Weight

368.34 g/mol

InChI

InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4)

InChI Key

LQXHSCOPYJCOMD-UHFFFAOYSA-N

SMILES

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O

Synonyms

NA

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O

Plant Tissue Culture:

  • Cytokinin precursor: Adenine sulfate serves as a precursor for plants to synthesize cytokinins, hormones essential for cell division, shoot development, and organogenesis. Adding it to culture media promotes plantlet regeneration, shoot multiplication, and in vitro flowering in various species. [Source: ]
  • Shoot tip necrosis prevention: Adenine sulfate can prevent shoot tip necrosis (STN), a browning and death of shoot tips, during plant tissue culture. This is particularly beneficial for culturing woody plants or those prone to STN. [Source: ]
  • Somatic embryogenesis: In some cases, adenine sulfate can stimulate somatic embryogenesis, the development of embryos from non-reproductive cells. This is valuable for plant propagation and genetic manipulation.

Biochemical Studies:

  • Nucleic acid research: Adenine sulfate serves as a starting material for synthesizing nucleotides and other components of nucleic acids (DNA and RNA). This is crucial for studying various aspects of nucleic acid structure, function, and interaction with proteins.
  • Enzyme assays: Adenine sulfate can be used as a substrate or inhibitor in enzyme assays, particularly those involving kinases and phosphatases that modify nucleotides. This helps understand enzyme mechanisms and their roles in cellular processes. [Source: ]

Animal Models:

  • Chronic kidney disease (CKD) research: Adenine administration in animal models can induce CKD characterized by kidney damage and gastrointestinal dysfunction. This model helps study the mechanisms and potential therapeutic targets for CKD. [Source: ]
  • Energy metabolism studies: Adenine nucleotides, including adenosine triphosphate (ATP), play a central role in cellular energy metabolism. Studying adenine metabolism in animal models provides insights into energy homeostasis and related diseases. [Source: ]

Other Applications:

  • Food additive: In some countries, adenine sulfate is used as a flavor enhancer in food due to its umami taste. However, its safety as a food additive remains under debate.
  • Antimicrobial agent: Adenine sulfate shows antibacterial and antifungal properties against some pathogens. However, further research is needed to determine its potential therapeutic applications. [Source: ]

Adenine sulfate, also known as adenine hemisulfate, is a white crystalline powder derived from adenine, a purine derivative []. It plays a vital role in scientific research, particularly in the field of molecular biology [].


Molecular Structure Analysis

Adenine sulfate possesses a unique double structure:

  • Adenine

    The core molecule, adenine, has a heterocyclic aromatic ring structure with two nitrogen atoms and an amine group. This structure allows adenine to form hydrogen bonds with complementary bases (thymine or uracil) during DNA and RNA replication [].

  • Sulfate Salt

    Adenine binds with sulfuric acid (H2SO4) to form a salt. This salt formation increases adenine's solubility in water, making it more usable in aqueous solutions commonly used in biological experiments [].


Chemical Reactions Analysis

Several chemical reactions involving adenine sulfate are essential for scientific research:

  • Synthesis

    There are various methods for synthesizing adenine sulfate. One common method involves reacting adenine with sulfuric acid to form the salt [].

  • Incorporation into Nucleotides

    Adenine sulfate can be used as a precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. Adenine combines with a ribose sugar and phosphate group to form adenosine monophosphate (AMP), the fundamental unit of RNA. Further phosphorylation of AMP leads to other nucleotides like adenosine diphosphate (ADP) and adenosine triphosphate (ATP) crucial for cellular energy transfer [].

  • Hydrolysis

    Under acidic or basic conditions, adenine sulfate can hydrolyze, breaking down into its constituent parts - adenine and sulfuric acid [].


Physical And Chemical Properties Analysis

  • Melting Point: 290-292 °C (with decomposition) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water (500 g/L at 25 °C) []
  • Stability: Stable at room temperature, but decomposes when heated []

In biological systems, adenine derived from adenine sulfate plays a critical role:

  • DNA Replication: During DNA replication, adenine pairs with thymine through hydrogen bonds, ensuring accurate copying of the genetic code [].
  • RNA Transcription: In RNA transcription, adenine pairs with uracil in the newly synthesized RNA molecule, carrying the genetic information from DNA [].
  • Energy Transfer: Adenine-containing nucleotides like ATP act as the primary energy currency in cells, transferring energy for various cellular processes [].

UNII

741GJF3K9M

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (41.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

321-30-2

Wikipedia

Adenine sulfate

General Manufacturing Information

9H-Purin-6-amine, sulfate (2:1): ACTIVE

Dates

Modify: 2023-09-13
Berg, J. M. NAD+, FAD, and Coenzyme A Are Formed from ATP. 5th ed. New York: W.H. Freeman, 2002. Print.

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